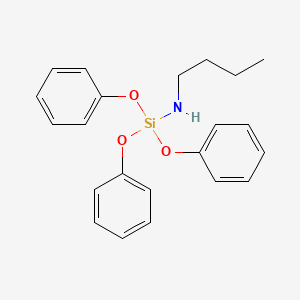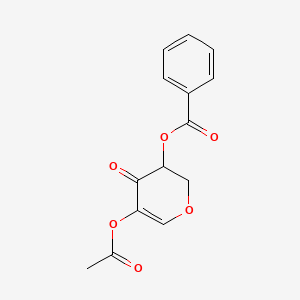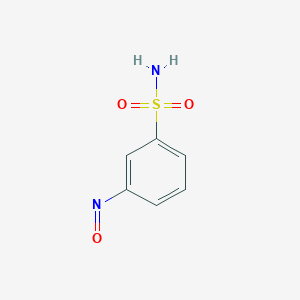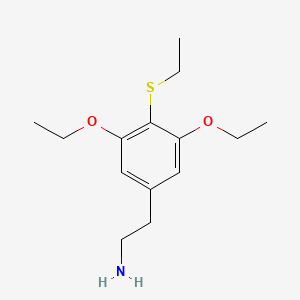![molecular formula C9H18N6O2 B14393972 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide CAS No. 90124-81-5](/img/structure/B14393972.png)
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazine carboxamide group, which is known for its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require a high boiling point solvent, such as ethylene glycol, to achieve the necessary temperatures for the reaction to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. The reaction conditions often involve high temperatures and the use of solvents like ethylene glycol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxamide derivatives, while reduction reactions may produce simpler hydrazine compounds.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide involves its interaction with various molecular targets. The hydrazine group can form hydrazones with aldehydes and ketones, which can then undergo further reactions. This compound may also interact with enzymes and proteins, potentially inhibiting their activity through the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: A simpler hydrazine derivative with similar reactivity.
2,4-Dinitrophenylhydrazine: Known for its use in identifying carbonyl compounds through the formation of hydrazones.
Uniqueness
2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide is unique due to its complex structure and the presence of multiple reactive sites
Properties
CAS No. |
90124-81-5 |
|---|---|
Molecular Formula |
C9H18N6O2 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
[[4-(carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]amino]urea |
InChI |
InChI=1S/C9H18N6O2/c1-3-7(5-13-15-9(11)17)6(2)4-12-14-8(10)16/h4-7H,3H2,1-2H3,(H3,10,14,16)(H3,11,15,17) |
InChI Key |
DDMBJBYIAQTMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NNC(=O)N)C(C)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)






![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)


![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)


